(3E,5E,7E,9E,11E,14S,16S,18S,20S,22R,24S,26R,28R,29E,31S,32S)-14,16,18,20,22,24,26,28-octahydroxy-32-isopropyl-31-methyloxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one,14,16,18,20,22,24,26,28-octahydroxy-31-methyl-32-(1-methylethyl)-,(3E,5E,7E,9E,11E,14S,16S,18S,20S,22R,24S,26R,28R,29E,31S,32S)- is a complex organic compound with a unique structure characterized by multiple hydroxyl groups and a cyclic framework.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one,14,16,18,20,22,24,26,28-octahydroxy-31-methyl-32-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it may be explored for its potential therapeutic properties . Additionally, it has industrial applications, particularly in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of Oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one,14,16,18,20,22,24,26,28-octahydroxy-31-methyl-32-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and the specific pathways involved .
Vergleich Mit ähnlichen Verbindungen
Oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one,14,16,18,20,22,24,26,28-octahydroxy-31-methyl-32-(1-methylethyl)- can be compared with other similar compounds, such as those with similar cyclic structures and hydroxyl group arrangements. Some similar compounds include other cyclic polyhydroxy compounds and related organic molecules .
Eigenschaften
Molekularformel |
C35H56O10 |
---|---|
Molekulargewicht |
636.8 g/mol |
IUPAC-Name |
(3E,5E,7E,9E,11E,14S,16S,18S,20S,22R,24S,26R,28R,29E,31S,32S)-14,16,18,20,22,24,26,28-octahydroxy-31-methyl-32-propan-2-yl-1-oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one |
InChI |
InChI=1S/C35H56O10/c1-24(2)35-25(3)15-16-27(37)18-29(39)20-31(41)22-33(43)23-32(42)21-30(40)19-28(38)17-26(36)13-11-9-7-5-4-6-8-10-12-14-34(44)45-35/h4-12,14-16,24-33,35-43H,13,17-23H2,1-3H3/b6-4+,7-5+,10-8+,11-9+,14-12+,16-15+/t25-,26-,27-,28-,29-,30-,31+,32-,33-,35-/m0/s1 |
InChI-Schlüssel |
ZYHODWCHANZFES-ZDHLMXAOSA-N |
Isomerische SMILES |
C[C@H]1/C=C/[C@@H](C[C@@H](C[C@H](C[C@@H](C[C@H](C[C@H](C[C@H](C[C@H](C/C=C/C=C/C=C/C=C/C=C/C(=O)O[C@H]1C(C)C)O)O)O)O)O)O)O)O |
Kanonische SMILES |
CC1C=CC(CC(CC(CC(CC(CC(CC(CC(CC=CC=CC=CC=CC=CC(=O)OC1C(C)C)O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.